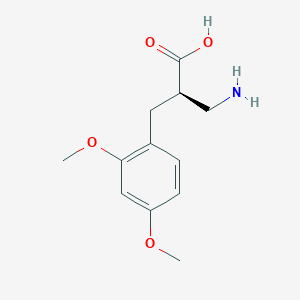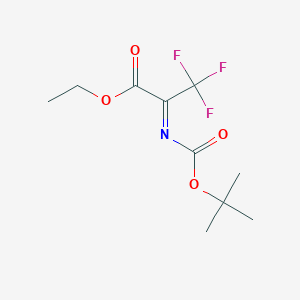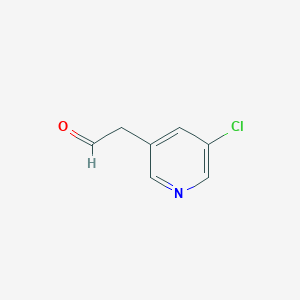
(1,8-Dimethoxy-6-methylnaphthalen-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,8-Dimethoxy-6-methylnaphthalen-2-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its naphthalene core substituted with methoxy and methyl groups, along with a boronic acid functional group. It is primarily used in various coupling reactions, particularly the Suzuki-Miyaura coupling, which is a pivotal reaction in the synthesis of biaryl compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,8-Dimethoxy-6-methylnaphthalen-2-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: (1,8-Dimethoxy-6-methylnaphthalen-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl halides to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The methoxy and methyl groups on the naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation of the boronic acid group.
Substituted Naphthalenes: Formed via electrophilic substitution reactions.
Aplicaciones Científicas De Investigación
(1,8-Dimethoxy-6-methylnaphthalen-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of fluorescent probes and sensors due to its unique structural properties.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The primary mechanism of action for (1,8-Dimethoxy-6-methylnaphthalen-2-yl)boronic acid involves its role as a boron-containing reagent in coupling reactions. In the Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center.
Comparación Con Compuestos Similares
6-Methoxy-2-naphthaleneboronic acid: Similar structure but lacks the methyl group at the 6-position.
(6-Bromonaphthalen-2-yl)boronic acid: Contains a bromine atom instead of methoxy groups.
Uniqueness: (1,8-Dimethoxy-6-methylnaphthalen-2-yl)boronic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct reactivity and selectivity in coupling reactions. The presence of both methoxy and methyl groups enhances its versatility in various synthetic applications.
Propiedades
Fórmula molecular |
C13H15BO4 |
|---|---|
Peso molecular |
246.07 g/mol |
Nombre IUPAC |
(1,8-dimethoxy-6-methylnaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C13H15BO4/c1-8-6-9-4-5-10(14(15)16)13(18-3)12(9)11(7-8)17-2/h4-7,15-16H,1-3H3 |
Clave InChI |
UHOANPSQFOQLMB-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C2=C(C=C1)C=C(C=C2OC)C)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)carbamate](/img/structure/B12959483.png)

![ethyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate](/img/structure/B12959495.png)


![Bis[(3S,6S)-3,6-bis[(1H-imidazol-4-yl-|EN3)methyl]-2,5-piperazinedione]-Copper](/img/structure/B12959509.png)







